3-chloro-4-fluoro-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with chlorine (3-position) and fluorine (4-position). The sulfonamide nitrogen is connected to a pyrrolidin-3-yl group, which is further functionalized with a 5-phenyl-1,2,4-oxadiazole moiety via a methyl linker. Key structural attributes include:
- Electron-withdrawing substituents: Chloro and fluoro groups enhance electrophilicity and metabolic stability.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O3S/c20-16-10-15(6-7-17(16)21)29(26,27)24-14-8-9-25(11-14)12-18-22-19(28-23-18)13-4-2-1-3-5-13/h1-7,10,14,24H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBGZPREGMBDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=NOC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-chloro-4-fluoro-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a 3-chloro-4-fluorophenyl moiety linked to a pyrrolidine ring and a 1,2,4-oxadiazole unit. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the diverse functional groups present.
Anticancer Properties
Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 0.11 to 4.24 µM . The specific compound has been evaluated for its cytotoxic effects on tumor cells and has demonstrated promising results in preliminary assays.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 1.9 | Moderate |
| CaCo-2 | 5.4 | Moderate |
| A2780 | 0.11 | High |
| MCF-7 | 0.16 | High |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , which are known to play roles in cancer cell proliferation and survival . Additionally, the presence of the pyrrolidine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that derivatives with similar structures exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that modifications to the sulfonamide structure may enhance its bioactivity against a broader spectrum of microorganisms.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to 3-chloro-4-fluoro-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide :
- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited cell growth in various cancer cell lines, suggesting its utility as a lead compound for further development .
- Antimicrobial Efficacy : A study reported that related pyrrolidine derivatives exhibited strong antibacterial properties, indicating potential applications in treating bacterial infections .
Comparaison Avec Des Composés Similaires
Research Implications and Hypothesized Bioactivity
- Compound C: The pyrazolo-pyrimidine-chromenone system may target topoisomerases or cyclin-dependent kinases, as seen in related oncology candidates .
- Compound D : Triazolo-pyridazine’s rigidity could favor antimicrobial activity, though fluorine’s presence may shift selectivity toward anti-inflammatory targets .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
